

# The Pharmacokinetics and Pharmacodynamics of (R)-Crinecerfont: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (R)-Crinecerfont |           |
| Cat. No.:            | B14746690        | Get Quote |

(R)-Crinecerfont (also known as NBI-74788 and marketed as CRENESITY®) is a novel, orally administered, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It represents a significant advancement in the management of classic congenital adrenal hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol synthesis and consequent androgen excess. This technical guide provides an in-depth summary of the pharmacokinetics and pharmacodynamics of (R)-Crinecerfont, intended for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

**(R)-Crinecerfont** functions as a selective antagonist of the CRF1 receptor. In patients with CAH, a deficiency in cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis. This leads to excessive secretion of corticotropin-releasing factor (CRF) from the hypothalamus, which in turn stimulates the pituitary gland to produce excess adrenocorticotropic hormone (ACTH).[1][2] Chronically elevated ACTH then drives the adrenal glands to overproduce androgens.[1][3]

By blocking the CRF1 receptor in the pituitary, **(R)-Crinecerfont** directly inhibits the action of CRF, leading to a reduction in ACTH secretion.[4] This, in turn, decreases the overstimulation of the adrenal glands and reduces the production of adrenal androgens.[4] This targeted mechanism of action allows for the control of hyperandrogenism in CAH, with the potential to reduce the supraphysiologic doses of glucocorticoids that are the current standard of care.[1][5]





Click to download full resolution via product page

Figure 1: Mechanism of Action of **(R)-Crinecerfont**.

## **Pharmacokinetics**



The pharmacokinetic profile of **(R)-Crinecerfont** has been evaluated in adults and pediatric patients with CAH. Key parameters are summarized below.

#### **Absorption and Distribution**

(R)-Crinecerfont is orally administered and its absorption is significantly affected by food. A high-fat meal increases the Cmax and AUC of the capsule formulation by 4.9-fold and 3.3-fold, respectively. For the oral solution, a high-fat meal increases Cmax by 8.6-fold and AUC by 8.3-fold.[1] The mean apparent volume of distribution in adults with CAH is 852 L, and plasma protein binding is high, at ≥99.9%.[1]

#### **Metabolism and Excretion**

**(R)-Crinecerfont** is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19.[1] Following a single 100 mg oral dose of radiolabeled crinecerfont, approximately 47.3% of the dose was recovered in feces (2.7% as unchanged drug) and 2% in urine (unchanged drug undetectable).[1] The effective half-life of **(R)-Crinecerfont** is approximately 14 hours.[1]

#### **Pharmacokinetic Parameters**

The following tables summarize the steady-state pharmacokinetic parameters of **(R)- Crinecerfont** in adult and pediatric patients with classic CAH.

Table 1: Steady-State Pharmacokinetic Parameters of **(R)-Crinecerfont** in Adult and Pediatric Patients[1]

| Parameter                                                          | Adult Patients (100<br>mg BID) | Pediatric Patients<br>(≥ 55 kg, 100 mg<br>BID) | Pediatric Patients<br>(≥ 20 to < 55 kg, 50<br>mg BID) |
|--------------------------------------------------------------------|--------------------------------|------------------------------------------------|-------------------------------------------------------|
| AUC24hr,ss (ng*h/mL)                                               | 72,846 (51%)                   | 74,693 (48%)                                   | 47,062 (51%)                                          |
| Cmax (ng/mL)                                                       | 4,231 (46%)                    | 4,555 (43%)                                    | 2,887 (48%)                                           |
| Data are presented as Geometric Mean (Coefficient of Variation %). |                                |                                                |                                                       |



#### **Drug Interactions**

Coadministration of **(R)-Crinecerfont** with strong CYP3A4 inducers, such as rifampin, can decrease its Cmax and AUC by 23% and 62%, respectively.[1] Conversely, strong CYP3A4 inhibitors like ketoconazole can increase the Cmax and AUC of **(R)-Crinecerfont** by 25% and 45%, respectively.[1] Dose adjustments are recommended when co-administered with strong or moderate CYP3A4 inducers.[3]

### **Pharmacodynamics**

The pharmacodynamic effects of **(R)-Crinecerfont** have been demonstrated in several clinical trials, showing significant reductions in key hormones associated with CAH.

## **Efficacy in Clinical Trials**

Phase 2 and Phase 3 clinical trials in adults, adolescents, and children with classic CAH have consistently shown that **(R)-Crinecerfont** leads to clinically meaningful reductions in ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione.[4][6][7][8][9][10][11]

Table 2: Summary of Pharmacodynamic Effects of (R)-Crinecerfont in Clinical Trials



| Population                 | Study Phase                                      | Duration | Key Findings                                                                                                                                                                                                                             |
|----------------------------|--------------------------------------------------|----------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Adults                     | Phase 2<br>(NCT03525886)                         | 14 days  | With 100 mg BID dosing: Median reductions of 66% in ACTH, 64% in 17-OHP, and 64% in androstenedione.[10]                                                                                                                                 |
| Adolescents (14-17 years)  | Phase 2<br>(NCT04045145)                         | 14 days  | With 50 mg BID<br>dosing: Median<br>reductions of 57% in<br>ACTH, 69% in 17-<br>OHP, and 58% in<br>androstenedione.[7]                                                                                                                   |
| Adults                     | Phase 3 (CAHtalyst,<br>NCT04490915)              | 24 weeks | Statistically significant reduction in daily glucocorticoid dose vs. placebo while maintaining androgen control. At week 24, 63% of patients on crinecerfont achieved a physiologic glucocorticoid dose vs. 18% on placebo. [12][13][14] |
| Pediatrics (4-17<br>years) | Phase 3 (CAHtalyst<br>Pediatric,<br>NCT04806451) | 28 weeks | Significant reduction in androstenedione levels at week 4. At week 28, an 18% mean reduction in daily glucocorticoid dose vs. a 5.6% increase with placebo. [6][11]                                                                      |



#### **Experimental Protocols**

The clinical development of **(R)-Crinecerfont** has been supported by a series of well-controlled clinical trials. Below is a summary of the methodologies employed in the key studies.

## Clinical Trial Design: Phase 3 Adult Study (CAHtalyst, NCT04490915)

This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of **(R)-Crinecerfont** in adults with classic CAH.[3][14]

- Participants: Adults (≥18 years) with a confirmed diagnosis of classic 21-hydroxylase deficiency CAH on a stable, supraphysiologic glucocorticoid dose.[15]
- Intervention: Participants were randomized 2:1 to receive either **(R)-Crinecerfont** 100 mg or placebo, administered orally twice daily with meals for 24 weeks.[3]
- Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24
   while maintaining androstenedione control.[14]
- Key Secondary Endpoint: Change in androstenedione levels from baseline to week 4.[12]





Click to download full resolution via product page

Figure 2: Phase 3 Adult Clinical Trial Workflow.

## **Analytical Methodologies**

The quantification of steroid hormones and ACTH in the clinical trials is crucial for assessing the pharmacodynamic effects of **(R)-Crinecerfont**.

• Steroid Hormones (17-OHP, Androstenedione, Testosterone): Liquid chromatographytandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its

#### Foundational & Exploratory





high specificity and sensitivity, and it is the method of choice for clinical research in this area. [1][5][9][12][16][17]

- Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the steroids from the serum or plasma matrix.[5]
- Chromatographic Separation: Utilizes high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the different steroid molecules.
- Detection: A triple quadrupole mass spectrometer is used for detection, often in multiple reaction monitoring (MRM) mode, which provides high selectivity and quantitative accuracy.[5]
- Adrenocorticotropic Hormone (ACTH): Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly used for the quantification of ACTH in plasma.
   [7][18][19][20][21]
  - Principle: These assays typically employ a "sandwich" format where the ACTH in the sample is bound between two specific antibodies, one of which is labeled with an enzyme.
     [7][20]
  - Detection: The enzyme catalyzes a reaction that produces a measurable signal (e.g., color change or light emission), which is proportional to the concentration of ACTH in the sample.[7][18]

#### Conclusion

**(R)-Crinecerfont** presents a targeted therapeutic approach for the management of classic congenital adrenal hyperplasia by addressing the underlying pathophysiology of ACTH-driven androgen excess. Its pharmacokinetic profile supports twice-daily oral dosing, and its pharmacodynamic effects, demonstrated in a comprehensive clinical trial program, show significant reductions in key adrenal androgens and allow for a reduction in the daily glucocorticoid burden for patients. The well-defined mechanism of action, coupled with a robust body of clinical evidence, establishes **(R)-Crinecerfont** as a pivotal development in the treatment of CAH.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel fully-automated method to measure steroids in serum by liquid chromatographytandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCSF Congenital Adrenal Hyperplasia Trial → Global Safety and Efficacy Registration Study of Crinecerfont for Congenital Adrenal Hyperplasia [clinicaltrials.ucsf.edu]
- 7. monobind.com [monobind.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. protocols.io [protocols.io]
- 10. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nadf.us [nadf.us]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayo.edu [mayo.edu]
- 16. Steroid Hormone Analysis by Tandem Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis PMC [pmc.ncbi.nlm.nih.gov]
- 18. arborassays.com [arborassays.com]
- 19. eaglebio.com [eaglebio.com]



- 20. monobind.com [monobind.com]
- 21. Detecting the interferences in adrenocorticotropic hormone measurement three cases reinforcing the efficiency of the complementary clinical and laboratory audit - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of (R)-Crinecerfont: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14746690#pharmacokinetics-and-pharmacodynamics-of-r-crinecerfont]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com